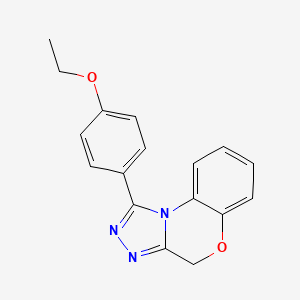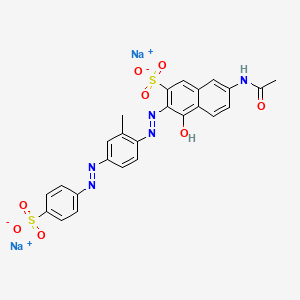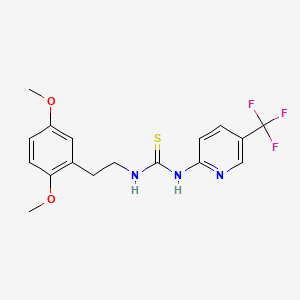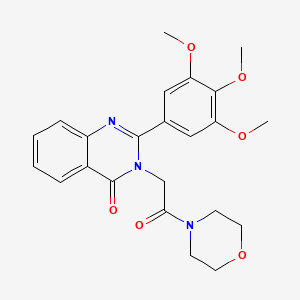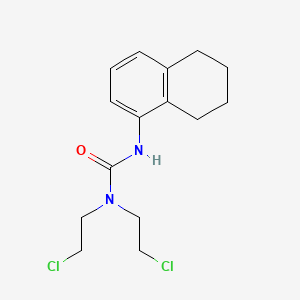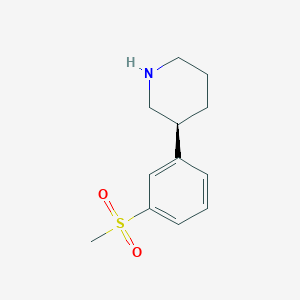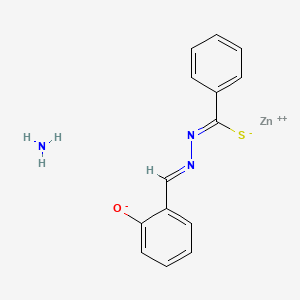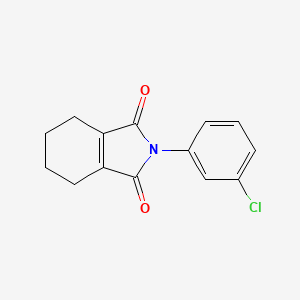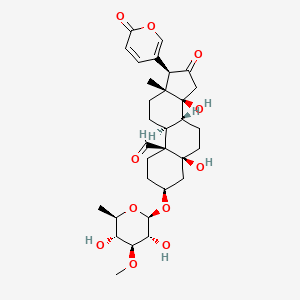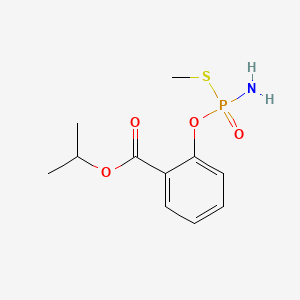
Eicosyl hexacosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eicosyl hexacosanoate is a long-chain ester compound with the molecular formula C46H92O2. It is composed of eicosyl alcohol and hexacosanoic acid. This compound is known for its significant role in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Eicosyl hexacosanoate can be synthesized through the esterification reaction between eicosyl alcohol and hexacosanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
[ \text{C}_2\text{H}_5\text{OH} + \text{C}_2\text{H}_5\text{COOH} \rightarrow \text{C}_2\text{H}_5\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure and high-temperature conditions to increase the reaction rate and yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
Eicosyl hexacosanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield eicosyl alcohol and hexacosanoic acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves using a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used for the reduction of esters.
Major Products Formed
Hydrolysis: Eicosyl alcohol and hexacosanoic acid.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Eicosyl alcohol.
科学的研究の応用
Eicosyl hexacosanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Research explores its potential as a component in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of lubricants, surfactants, and cosmetics due to its long-chain structure and stability.
作用機序
The mechanism of action of eicosyl hexacosanoate involves its interaction with cellular membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing eicosyl alcohol and hexacosanoic acid, which can then participate in various metabolic pathways. The compound’s long-chain structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
Hexacosanoic acid:
Eicosyl alcohol:
Uniqueness
Eicosyl hexacosanoate is unique due to its combination of a long-chain alcohol and a long-chain fatty acid, resulting in a compound with distinct physical and chemical properties. Its stability and biocompatibility make it valuable in various applications, distinguishing it from other long-chain esters.
特性
CAS番号 |
121877-83-6 |
|---|---|
分子式 |
C46H92O2 |
分子量 |
677.2 g/mol |
IUPAC名 |
icosyl hexacosanoate |
InChI |
InChI=1S/C46H92O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-26-27-28-30-32-34-36-38-40-42-44-46(47)48-45-43-41-39-37-35-33-31-29-22-20-18-16-14-12-10-8-6-4-2/h3-45H2,1-2H3 |
InChIキー |
QUULGYZOHAYXQD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,11R)-5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene](/img/structure/B15185837.png)

